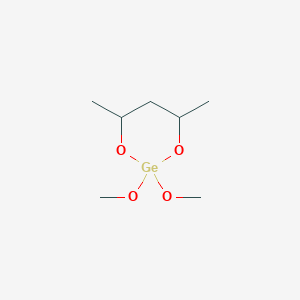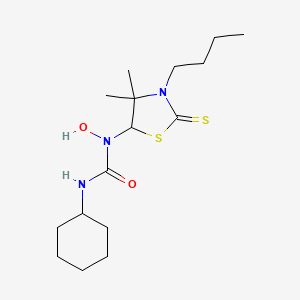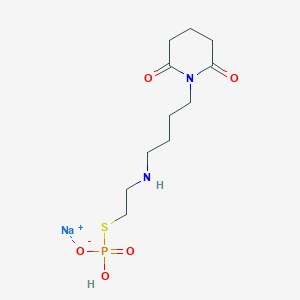
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves multiple steps. One common method includes the reaction of glutarimide with an appropriate amine to form the intermediate compound. This intermediate is then reacted with ethyl sodium hydrogen phosphorothioate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential use in protecting tissues from radiation damage.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves its interaction with cellular components to protect against radiation damage. The compound likely targets specific molecular pathways involved in oxidative stress and DNA repair, thereby reducing the harmful effects of radiation .
Comparison with Similar Compounds
Similar Compounds
S-2-(2-Phthalimidoethylamino)ethyl sodium hydrogen phosphorothioate: Another compound with similar radioprotective properties.
S-2-(4-Glutarimidobutylamino)ethyl thiosulfuric acid: A related compound with similar structural features.
Uniqueness
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate is unique due to its specific structural configuration, which provides enhanced radioprotective properties compared to other similar compounds. Its ability to interact with cellular pathways involved in oxidative stress and DNA repair makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
31750-88-6 |
|---|---|
Molecular Formula |
C11H20N2NaO5PS |
Molecular Weight |
346.32 g/mol |
IUPAC Name |
sodium;2-[4-(2,6-dioxopiperidin-1-yl)butylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H21N2O5PS.Na/c14-10-4-3-5-11(15)13(10)8-2-1-6-12-7-9-20-19(16,17)18;/h12H,1-9H2,(H2,16,17,18);/q;+1/p-1 |
InChI Key |
KHNDBWWIDIGTDX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCCCNCCSP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


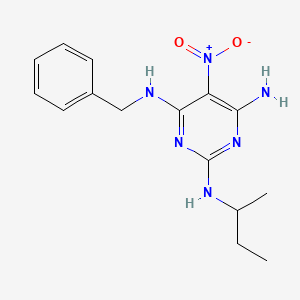
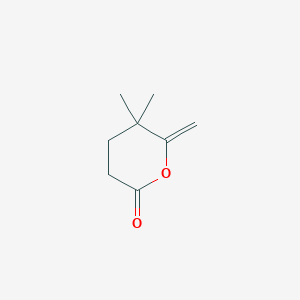
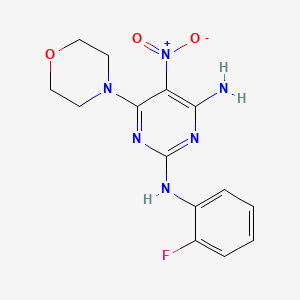
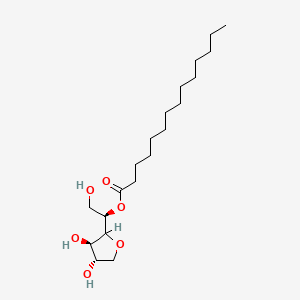

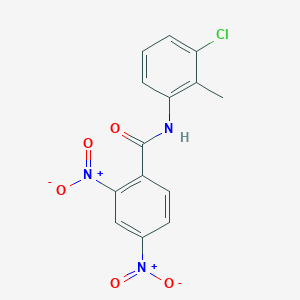
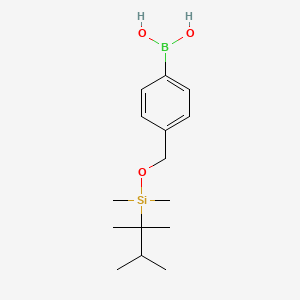

![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

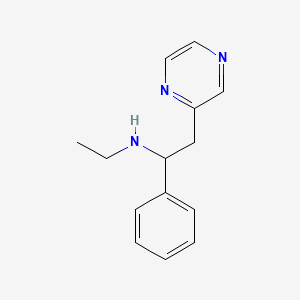
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
